molecular formula C16H15N5O2 B2945945 N-(2-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 887348-91-6

N-(2-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2945945
CAS No.: 887348-91-6
M. Wt: 309.329
InChI Key: SREVHKKTERHBSA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring at the para-position of the benzoyl group and a 2-ethoxyphenyl substituent on the amide nitrogen. The tetrazole moiety serves as a bioisostere for carboxylic acids, offering enhanced metabolic stability and hydrogen-bonding capabilities. This compound’s structure is pivotal in modulating pharmacological properties such as solubility, receptor binding, and pharmacokinetics.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-2-23-15-6-4-3-5-14(15)18-16(22)12-7-9-13(10-8-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREVHKKTERHBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base like potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the tetrazole intermediate with an appropriate benzoyl chloride derivative under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzamide moiety, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ethoxybenzoic acid derivatives.

    Reduction: Formation of ethoxyphenylamine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Amide Group

N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide (CAS: 924829-10-7)
  • Structure : Differs in the aryl group (2-ethyl-6-methylphenyl vs. 2-ethoxyphenyl).
  • Source : highlights this compound’s molecular formula (C₁₇H₁₇N₅O) and structural features .
4-Chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide (CAS: 1010892-60-0)
  • Structure : Contains a chloro substituent on the benzamide and a 4-methoxyphenyl group.
  • Impact : The electron-withdrawing chloro group may reduce electron density on the benzamide, affecting binding affinity. The methoxy group enhances solubility relative to ethoxy.
  • Data : Molecular weight 329.74; predicted pKa 11.71 .

Heterocyclic Replacements for Tetrazole

Imidazole Derivatives
  • Example : N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide ().
  • Activity : Exhibited potent anticancer activity against cervical cancer cells.
  • Comparison: Imidazole’s lower acidity (pKa ~14.5 vs.
Triazole Derivatives
  • Example : N-(2-Chlor-4-fluorophenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide ().

Functional Group Modifications and Pharmacological Effects

Antiarrhythmic Activity in Imidazolylbenzamides
  • Example: N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide ().
  • Activity : Demonstrated class III antiarrhythmic effects comparable to sematilide.
  • Comparison : Replacement of imidazole with tetrazole in the target compound may alter ion channel interactions due to differences in charge distribution .
Antimicrobial and Antifungal Benzamides
  • Example : 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide ().
  • Activity : Showed antibacterial efficacy, likely due to the thiazole sulfonamide group.
  • Comparison : The ethoxyphenyl group in the target compound may reduce antimicrobial potency compared to sulfonamide-containing analogs .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents Heterocycle Molecular Weight Key Activity Evidence Source
N-(2-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide 2-ethoxyphenyl, tetrazole Tetrazole 307.35* Not reported
N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide 2-ethyl-6-methylphenyl Tetrazole 307.35 Not reported
4-Chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide 4-methoxyphenyl, Cl Tetrazole 329.74 Not reported
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-chloro-4-fluorophenyl Imidazole ~315 (estimated) Anticancer
N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide Diethylaminoethyl Imidazole ~320 (estimated) Antiarrhythmic

*Calculated based on molecular formula C₁₆H₁₅N₅O₂.

Biological Activity

N-(2-ethoxyphenyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound characterized by its unique structure, which includes a tetrazole ring and an ethoxyphenyl moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and calcium channel modulation properties.

Antimicrobial Activity

This compound has shown significant antimicrobial properties. Studies indicate that derivatives of tetrazole compounds exhibit both antibacterial and antifungal activities. For instance, preliminary tests have demonstrated effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The compound has been investigated for its anticancer properties. Research suggests that it may inhibit cancer cell proliferation through specific molecular interactions. The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis. In vitro studies have shown that certain concentrations of the compound can lead to a reduction in tumor cell viability .

Calcium Channel Modulation

Tetrazole derivatives are known to interact with calcium channels, which play a crucial role in numerous physiological processes. This compound has been studied for its potential to modulate these channels, suggesting applications in cardiovascular and neurological disorders .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antibacterial Efficacy : In a study involving various clinical isolates, the compound demonstrated superior bactericidal potency compared to traditional antibiotics, particularly against Gram-positive bacteria .
  • Cancer Cell Line Studies : In vitro experiments using human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .
  • Calcium Channel Interaction : A study focused on the interaction of the compound with calcium channels showed promising results in modulating channel activity, which could lead to therapeutic applications in treating hypertension and arrhythmias .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against MRSA and other bacterial strains
Anticancer PotentialInduces apoptosis in cancer cell lines
Calcium Channel ModulationModulates calcium channel activity

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